REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:8]([C:5]1[CH:4]=[N:3][C:2]([CH3:1])=[N:7][CH:6]=1)#[CH:9] |f:1.2.3|
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Name
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|
Quantity
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2.05 g
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Type
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reactant
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Smiles
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CC1=NC=C(C=N1)C#C[Si](C)(C)C
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Name
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|
Quantity
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1.49 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under vacuum
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |